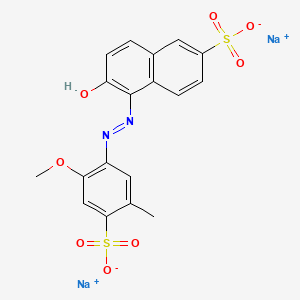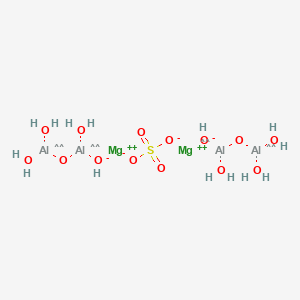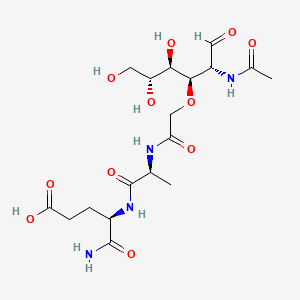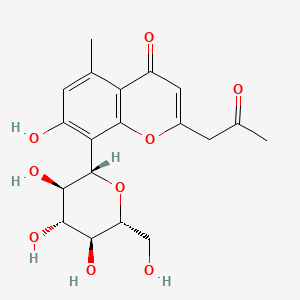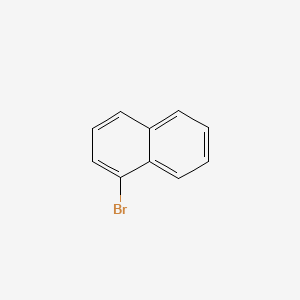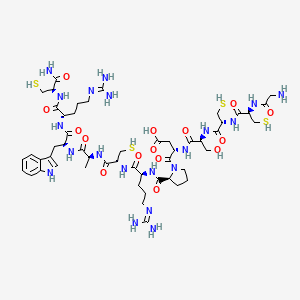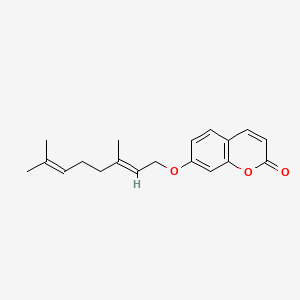
Auraptene
Overview
Description
Auraptene is a natural bioactive monoterpene coumarin ether, primarily isolated from members of the genus Citrus, such as lemons, grapefruits, and oranges . It is known for its diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-fungal, anti-protozoal, anti-genotoxic, anti-leishmanial, and immunomodulatory activities . This compound has shown significant potential as a chemopreventive agent against various cancers, including those of the liver, skin, tongue, esophagus, and colon .
Mechanism of Action
Auraptene, also known as Aurapten, is a bioactive monoterpene coumarin that has been isolated from plants belonging to the Rutaceae family, such as Citrus spp . This compound has demonstrated promising pharmacological properties, including anticancer, anti-bacterial, anti-fungal, antileishmania, and anti-oxidant activity .
Target of Action
This compound targets various intracellular signaling pathways that control cell growth, inflammation, and apoptosis . It has been reported to inhibit key biological targets like metalloproteinases, glycoprotein P, and PPARs .
Mode of Action
This compound interacts with its targets to modulate their function. For instance, it has been observed to selectively inhibit platelet aggregation in human platelets stimulated with collagen . It also modulates intracellular signaling pathways, such as cytokines, genes modulating cellular proliferation, growth factors, transcription factors, and apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It is a potent AMPK activator that acts by elevating the AMP/ATP ratio, thereby potentially suppressing prostate cancer progression . It also targets different cell signaling pathways such as those involving cytokines, genes modulating cellular proliferation, growth factors, transcription factors, and apoptosis .
Pharmacokinetics
It is known that the bioavailability of a drug is influenced by its physicochemical properties, and this compound, being a natural compound, is expected to have favorable absorption, distribution, and metabolism .
Result of Action
This compound has been shown to have inhibitory and chemo-preventive effects on the proliferation, tumorigenesis, and growth of several cancer cell lines . It increases the activity of glutathione S-transferase, forms DNA adducts, and reduces the number of aberrant crypt foci . It also induces cellular oxidative stress by upregulating cellular ROS levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the consumption of this compound at doses of 100 and 500 ppm during DEN exposure reduced the numbers of glutathione S-transferase (GST) and transforming growth factor (TGF)-α and also suppressed the incidence of liver cell carcinoma .
Biochemical Analysis
Biochemical Properties
Auraptene can modulate intracellular signaling pathways that control cell growth, inflammation, and apoptosis . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions. For instance, this compound has been shown to increase the activity of glutathione S-transferase, an enzyme involved in detoxification .
Cellular Effects
This compound has inhibitory and chemopreventive effects on the proliferation, tumorigenesis, and growth of several cancer cell lines . It influences cell function by targeting different cell signaling pathways such as cytokines, genes modulating cellular proliferation, growth factors, transcription factors, and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a potent AMPK activator that acts by elevating the AMP/ATP ratio, thereby potentially suppressing prostate cancer progression . This involves at least three molecular mechanisms, including suppression of the mTOR-S6K pathway, reduced lipid synthesis, and AR downregulation caused by AMPK activation .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, the cytotoxic effects of this compound were measured after 24- and 48-hour treatments with different doses of this compound . The inductive effects of this compound on cellular oxidative stress were investigated by determining cellular ROS levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, dietary this compound effectively reduced high-grade lesions of the prostate in TRAP rats, a transgenic rat model developing adenocarcinomas of the prostate .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a potent AMPK activator that acts by elevating the AMP/ATP ratio . This suggests that this compound may play a role in energy metabolism.
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that this compound can pass through the blood-brain barrier . This suggests that this compound may be distributed within various cells and tissues.
Subcellular Localization
Given its ability to pass through the blood-brain barrier , it is likely that this compound can reach various subcellular compartments
Preparation Methods
Auraptene can be synthesized through various methods. One common synthetic route involves the reaction of umbelliferone with geranyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like acetone . The reaction typically proceeds under reflux conditions for several hours, followed by purification through column chromatography to obtain pure this compound.
Industrial production methods often involve the extraction of this compound from natural sources, such as citrus peels. The extraction process may include steps like solvent extraction, distillation, and crystallization to isolate and purify this compound .
Chemical Reactions Analysis
Auraptene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the geranyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles like thiols and amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Auraptene has been extensively studied for its scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.
Biology: this compound has shown potential in modulating intracellular signaling pathways that control cell growth, inflammation, and apoptosis.
Medicine: this compound exhibits significant anticancer activity by targeting different cell signaling pathways, such as cytokines, growth factors, and transcription factors. .
Industry: this compound is used in the development of dietary supplements and functional foods due to its health-promoting properties.
Comparison with Similar Compounds
Auraptene is often compared with other prenyloxy umbelliferone derivatives, such as umbelliprenin. Both compounds share similar pharmacological properties, including anti-inflammatory, anti-bacterial, and anticancer activities . this compound is unique in its ability to modulate a broader range of signaling pathways and exhibit a wider spectrum of therapeutic effects .
Similar Compounds
Umbelliprenin: Another prenyloxy umbelliferone derivative with similar pharmacological properties.
Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant activities.
Bergapten: A furanocoumarin with photoprotective and anticancer properties.
Properties
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDDHGSKLOSQFK-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897576 | |
| Record name | Aurapten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Auraptene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
495-02-3 | |
| Record name | Auraptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aurapten | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurapten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AURAPTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79I1ZEL2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Auraptene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
| Record name | Auraptene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


